[4-(Fluoromethyl)oxan-4-yl]methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Fluoromethyl)oxan-4-yl]methanethiol is an organic compound with the molecular formula C7H13FOS and a molecular weight of 164.2 g/mol. This compound is widely used in various fields of research and industry due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, utilizing continuous flow reactors or batch processing techniques.
Chemical Reactions Analysis
Types of Reactions
[4-(Fluoromethyl)oxan-4-yl]methanethiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can result in the replacement of the fluoromethyl group with other functional groups.
Scientific Research Applications
[4-(Fluoromethyl)oxan-4-yl]methanethiol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(Fluoromethyl)oxan-4-yl]methanethiol involves its interaction with molecular targets and pathways within biological systems. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The fluoromethyl group may also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- [4-(Chloromethyl)oxan-4-yl]methanethiol
- [4-(Bromomethyl)oxan-4-yl]methanethiol
- [4-(Hydroxymethyl)oxan-4-yl]methanethiol
Uniqueness
[4-(Fluoromethyl)oxan-4-yl]methanethiol is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. The fluorine atom can enhance the compound’s stability, reactivity, and potential biological activity.
Properties
Molecular Formula |
C7H13FOS |
---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
[4-(fluoromethyl)oxan-4-yl]methanethiol |
InChI |
InChI=1S/C7H13FOS/c8-5-7(6-10)1-3-9-4-2-7/h10H,1-6H2 |
InChI Key |
SZEKVBQXBSCIGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CF)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.